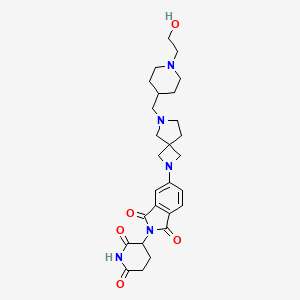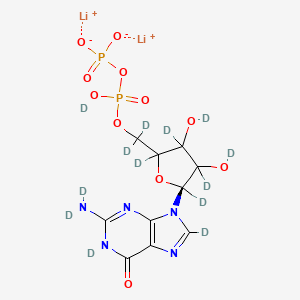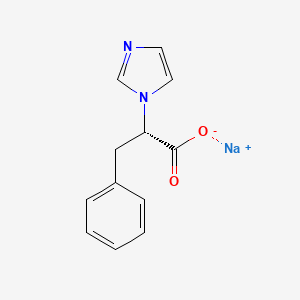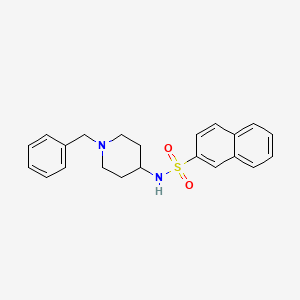
N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-639228 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of WAY-639228 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
WAY-639228 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
WAY-639228 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
WAY-639228 exerts its effects through its antithrombotic and anticoagulant activity. The compound likely targets specific enzymes or receptors involved in the coagulation cascade, inhibiting their activity and preventing the formation of blood clots. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins in the coagulation pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heparin: A well-known anticoagulant used in clinical settings.
Warfarin: Another anticoagulant commonly prescribed for preventing blood clots.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Uniqueness of WAY-639228
WAY-639228 is unique due to its specific chemical structure and potential for targeted antithrombotic and anticoagulant activity. Unlike some traditional anticoagulants, WAY-639228 may offer a more selective mechanism of action, potentially reducing the risk of side effects and improving therapeutic outcomes .
Eigenschaften
Molekularformel |
C22H24N2O2S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H24N2O2S/c25-27(26,22-11-10-19-8-4-5-9-20(19)16-22)23-21-12-14-24(15-13-21)17-18-6-2-1-3-7-18/h1-11,16,21,23H,12-15,17H2 |
InChI-Schlüssel |
OSLZNHQRLFUJOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


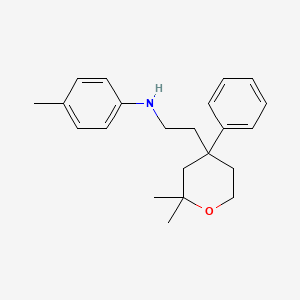

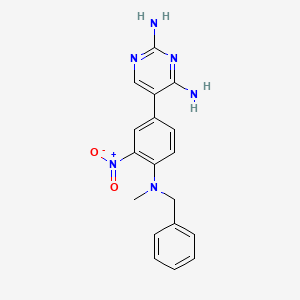
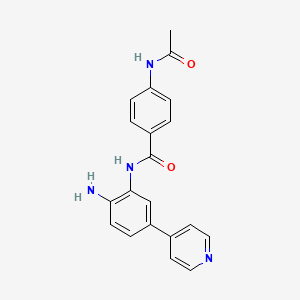
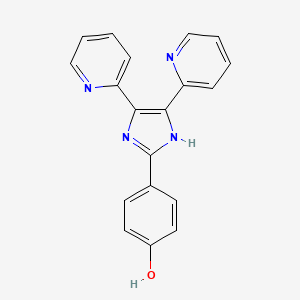
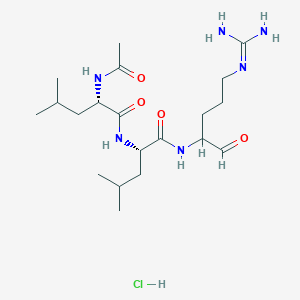
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


